

# Technical Guide: Cellular Pathways Modulated by PF-07293893

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**PF-07293893** is a novel, orally bioavailable, selective activator of the γ3 subunit of AMP-activated protein kinase (AMPKγ3). Developed by Pfizer, this compound was investigated as a potential therapeutic for heart failure, particularly heart failure with preserved ejection fraction (HFpEF), by targeting metabolic pathways in skeletal muscle.[1][2] Although its clinical development was discontinued after Phase 1 trials, the study of **PF-07293893** provides valuable insights into the role of selective AMPKγ3 activation in cellular signaling. This guide summarizes the known cellular pathways modulated by **PF-07293893**, including its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.

## Introduction to PF-07293893 and its Target: AMPKy3

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in maintaining energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic  $\alpha$  subunit and regulatory  $\beta$  and  $\gamma$  subunits. The  $\gamma$  subunit, which exists in three isoforms ( $\gamma$ 1,  $\gamma$ 2, and  $\gamma$ 3), contains the binding sites for AMP, ADP, and ATP, allowing AMPK to respond to changes in the cell's energy status.

**PF-07293893** was specifically designed to selectively activate the AMPKy3 isoform.[3] This isoform is predominantly expressed in skeletal muscle, making it an attractive target for



therapies aimed at improving metabolic function in this tissue. The rationale behind the development of **PF-07293893** for heart failure was to enhance skeletal muscle metabolism, thereby improving exercise capacity and reducing the overall metabolic stress on the cardiovascular system.[1]

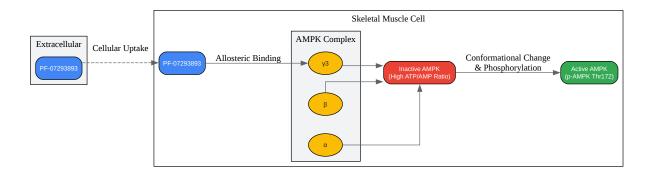
Discovery and Development: The discovery of **PF-07293893** was presented by Michael Green at the ACS Fall 2025 meeting.[4][5][6] The compound emerged from a fragment screen, and through structure-based drug design and optimization of its pharmacokinetic and pharmacodynamic properties, **PF-07293893** was identified as a clinical candidate.[4][5][6] It progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy adults.[7] However, Pfizer has since discontinued the development of this compound. [1]

# Mechanism of Action: Selective Activation of AMPKy3

**PF-07293893** functions as a direct allosteric activator of the AMPKy3 complex. This selective activation is key to its proposed therapeutic effect, as it localizes the primary pharmacological action to skeletal muscle.

Signaling Pathway Diagram:





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Caption: Mechanism of **PF-07293893** action in a skeletal muscle cell.

## Downstream Cellular Pathways Modulated by PF-07293893

Activation of AMPKy3 by **PF-07293893** is expected to initiate a cascade of downstream signaling events that collectively enhance cellular catabolism and inhibit anabolic processes, thereby increasing ATP production.

#### Key Downstream Effects:

- Increased Glucose Uptake: Activated AMPK promotes the translocation of GLUT4
   transporters to the plasma membrane, facilitating glucose uptake into skeletal muscle cells.
- Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA
  carboxylase (ACC), leading to decreased malonyl-CoA levels. This relieves the inhibition of
  carnitine palmitoyltransferase 1 (CPT1), resulting in increased transport of fatty acids into the
  mitochondria for oxidation.[8]



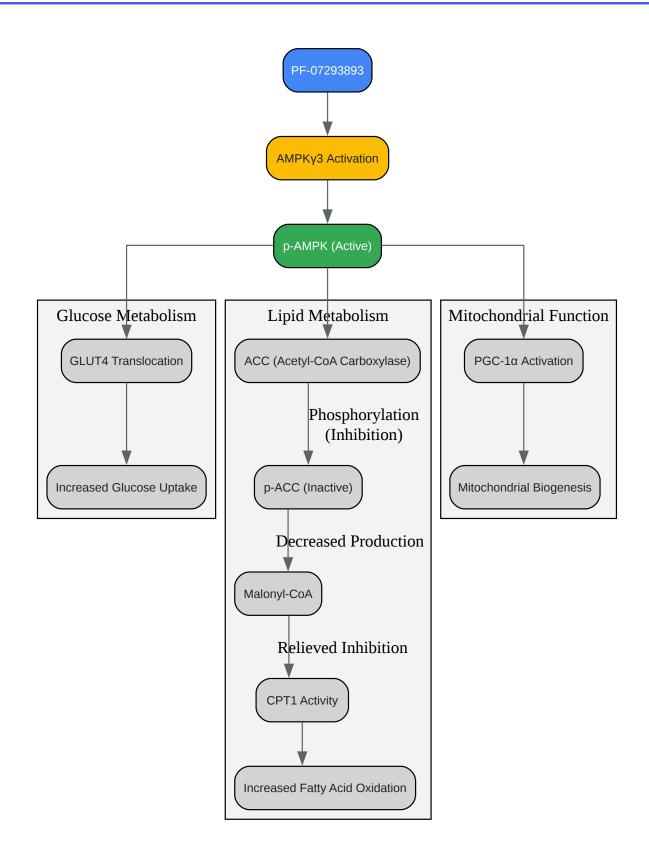
## Foundational & Exploratory

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• Stimulation of Mitochondrial Biogenesis: AMPK can activate peroxisome proliferatoractivated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[9]

Signaling Pathway Diagram:





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Caption: Downstream cellular pathways modulated by PF-07293893.



## **Quantitative Data**

As **PF-07293893**'s development was halted in early stages, publicly available quantitative data on its potency and efficacy are limited. The following table is a template based on the type of data typically generated for such compounds.

Parameter	Value	Assay Conditions	Reference
EC50 (ΑΜΡΚγ3 activation)	Data not publicly available	Recombinant human AMPKα2/β2/γ3 enzyme assay	N/A
Selectivity (vs. AMPKγ1, γ2)	Data not publicly available	Cellular thermal shift assay (CETSA) or equivalent	N/A
Effect on Glucose Uptake	Data not publicly available	Differentiated human skeletal muscle myotubes	N/A
Effect on Fatty Acid Oxidation	Data not publicly available	Seahorse XF Analyzer in primary human myotubes	N/A

## **Experimental Protocols**

Detailed experimental protocols for **PF-07293893** are not publicly available. However, based on standard methodologies for characterizing AMPK activators, the following outlines the likely experimental approaches that were used.

## **In Vitro AMPK Activation Assay**

Objective: To determine the direct effect of **PF-07293893** on the kinase activity of the recombinant AMPKy3 heterotrimer.

Workflow Diagram:





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Caption: Workflow for an in vitro AMPK activation assay.

#### Methodology:

- Reagent Preparation:
  - Recombinant human AMPKα2/β2/γ3 enzyme is purified.
  - A synthetic peptide substrate, such as the "SAMS" peptide (HMRSAMSGLHLVKRR), is used.
  - The reaction buffer typically contains HEPES, MgCl<sub>2</sub>, DTT, and a low concentration of AMP to mimic a basal cellular state.
  - [y-32P]ATP is used to trace the phosphorylation event.
  - Serial dilutions of PF-07293893 are prepared.
- Kinase Reaction:
  - The AMPK enzyme, peptide substrate, and PF-07293893 are pre-incubated in the kinase buffer.
  - The reaction is initiated by the addition of  $[\gamma^{-32}P]ATP$ .
  - The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Reaction Termination and Measurement:
  - The reaction is stopped by adding a strong acid (e.g., phosphoric acid).



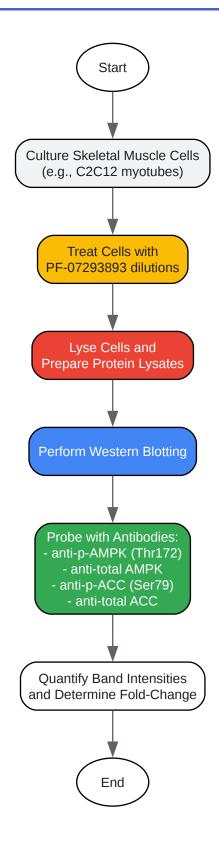
- Aliquots of the reaction mixture are spotted onto phosphocellulose paper.
- The paper is washed to remove unincorporated [y-32P]ATP.
- The amount of <sup>32</sup>P incorporated into the peptide substrate is quantified using a scintillation counter.
- Data Analysis:
  - The kinase activity is plotted against the concentration of **PF-07293893**.
  - The EC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

## **Cellular Assay for AMPK Activation**

Objective: To confirm that **PF-07293893** can enter cells and activate AMPK, typically by measuring the phosphorylation of AMPK and its downstream target, ACC.

Workflow Diagram:





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Caption: Workflow for a cellular AMPK activation assay.



#### Methodology:

- Cell Culture and Treatment:
  - A suitable skeletal muscle cell line (e.g., mouse C2C12 myoblasts differentiated into myotubes, or primary human skeletal muscle cells) is cultured.
  - Cells are serum-starved to lower basal AMPK activity.
  - Cells are then treated with various concentrations of PF-07293893 for a specified time.
- Protein Extraction and Quantification:
  - Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.
  - The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- Western Blotting:
  - Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked to prevent non-specific antibody binding.
  - The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of AMPK (p-AMPKα Thr172) and ACC (p-ACC Ser79), as well as antibodies for the total levels of these proteins.
  - After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
  - The signal is detected using a chemiluminescent substrate and imaged.
- Data Analysis:
  - The intensity of the protein bands is quantified using densitometry software.



 The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

### Conclusion

PF-07293893 is a selective activator of AMPKy3 that modulates key cellular pathways involved in energy metabolism, primarily in skeletal muscle. Its mechanism of action involves the allosteric activation of the AMPKy3 complex, leading to increased glucose uptake, enhanced fatty acid oxidation, and potentially stimulating mitochondrial biogenesis. While the clinical development of PF-07293893 for heart failure has been discontinued, the compound remains a valuable tool for researchers studying the specific roles of the AMPKy3 isoform in health and disease. Further publication of preclinical data would be beneficial for a more complete understanding of its cellular effects.

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### References

- 1. drughunter.com [drughunter.com]
- 2. PF-07293893 by Pfizer for Congestive Heart Failure (Heart Failure): Likelihood of Approval [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. Discovery of clinical candidate PF-07293893: A novel and selective AMPK gamma 3 activator for the treatment of heart failure - American Chemical Society [acs.digitellinc.com]
- 7. PF-07293893 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Rapamycin Modulates Markers of Mitochondrial Biogenesis and Fatty Acid Oxidation in the Adipose Tissue of db/db Mice PMC [pmc.ncbi.nlm.nih.gov]



- 9. AMPK regulation of fatty acid metabolism and mitochondrial biogenesis: implications for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Cellular Pathways Modulated by PF-07293893]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542120#cellular-pathways-modulated-by-pf-07293893]

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